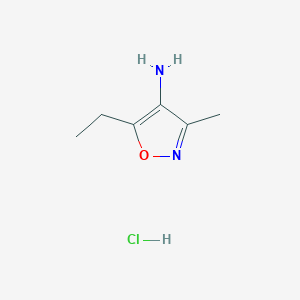

5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride

Descripción general

Descripción

5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C6H11ClN2O and its molecular weight is 162.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride (CAS Number: 15373822) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological mechanisms, and therapeutic applications based on diverse research findings.

Structural Overview

The molecular formula of this compound is . The compound features a five-membered oxazole ring with an ethyl group at the 5-position and a methyl group at the 3-position, along with an amine group at the 4-position. This structural arrangement is crucial for its biological activity, particularly in interacting with various biological macromolecules such as proteins and enzymes .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , potentially through the inhibition of specific enzymatic pathways critical for microbial survival. Preliminary studies suggest that it may effectively inhibit bacterial and fungal growth by interfering with metabolic pathways essential for these organisms.

Table 1: Antimicrobial Activity Overview

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Interaction with Enzymes

The compound's reactivity is largely attributed to its ability to interact with enzymes involved in drug metabolism, particularly cytochrome P450 enzymes. This interaction can influence the pharmacokinetics of other therapeutic agents, suggesting potential applications in drug formulation and development .

Potential in CNS Disorders

Emerging studies have highlighted the potential of this compound as a therapeutic agent for central nervous system (CNS) disorders. Its structural analogs have shown promise as partial agonists of trace amine-associated receptors (TAARs), which are implicated in various neurological conditions including schizophrenia and depression .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against bacteria and fungi |

| Enzyme Interaction | Modulates cytochrome P450 activity |

| CNS Therapeutics | Potential for treating neurological disorders |

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that compounds similar to this compound inhibited bacterial growth by disrupting metabolic pathways critical for survival. The study utilized various concentrations to establish a dose-response relationship.

- CNS Drug Development : Research indicated that derivatives of this compound could serve as effective treatments for ADHD and other stress-related disorders due to their action on TAARs. The pharmacological profile suggests fewer side effects compared to traditional therapies .

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Chemistry 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride serves as a building block for synthesizing complex molecules and as a reagent in organic reactions.

- Biology The compound is investigated for potential antimicrobial and antifungal properties.

- Medicine It is explored for potential therapeutic effects, including anti-inflammatory and anticancer activities.

- Industry This compound is utilized in developing new materials and as an intermediate in the production of pharmaceuticals.

The biological activity of this compound stems from its ability to interact with molecular targets, modulating the activity of enzymes and receptors, and potentially altering cellular signaling pathways. Similar oxazole derivatives have demonstrated the inhibition of kinases involved in cancer progression and inflammation. Key mechanisms include:

- Enzyme Inhibition The compound may inhibit enzymes like kinases, which play roles in cell signaling pathways.

- Receptor Binding It can bind to various receptors, modulating their activity and influencing downstream signaling cascades.

Research indicates several biological activities:

- Antimicrobial Activity Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

- Anticancer Activity Similar compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting anticancer properties.

- Anti-inflammatory Effects The compound has been explored for reducing inflammation by modulating inflammatory mediators.

Industrial Production Methods

Industrial production may involve large-scale synthesis using similar reaction conditions as laboratory methods, but optimized for higher yields and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and solvents.

Related Compounds and Applications

While the search results primarily focus on this compound, other related oxazole derivatives also exhibit significant biological activities and applications:

- Oxazole Derivatives as Readthrough-Inducing Agents: Oxazole derivatives have been explored for their potential as therapeutic agents, such as KY-516, a novel triaryl derivative with potent readthrough-inducing activity, potentially useful for treating Hurler syndrome .

- Isoxazole Chemotype as RORγt Inverse Agonists: Isoxazole compounds have been identified as allosteric retinoic acid receptor-related orphan receptor gamma (RORγt) inverse agonists, showcasing a distinct chemotype discovered through in silico-guided design .

- Oxadiazole Derivatives with PPARα/γ Activity: Novel zwitterionic oxadiazole derivatives have been synthesized and evaluated for their activity on peroxisome proliferator-activated receptors (PPARα/γ), indicating their potential in treating metabolic disorders .

- Pyrazole Derivatives for TAAR1-Related Disorders: Certain pyrazole carboxamide derivatives exhibit good affinity to trace amine-associated receptors (TAARs), particularly TAAR1, suggesting their potential as therapeutic agents for central nervous system disorders like depression, ADHD, and schizophrenia .

Propiedades

IUPAC Name |

5-ethyl-3-methyl-1,2-oxazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c1-3-5-6(7)4(2)8-9-5;/h3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYDBJONRPXIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.